Chitoheptaose (heptahydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

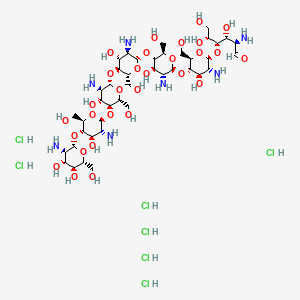

Chitoheptaose heptahydrochloride (C₄₂H₇₉N₇O₂₉·7HCl, MW 1401.33) is a chitosan oligosaccharide (COS) derived from chitin, the structural component of crustacean shells. It consists of seven β-(1→4)-linked D-glucosamine units, each protonated with hydrochloric acid to enhance solubility and stability . With a purity ≥95% (HPLC) and CAS number 68232-35-9, it is commercially available in 10 mg, 50 mg, and 100 mg quantities as a lyophilized powder .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chitoheptaose (heptahydrochloride) can be synthesized through the partial hydrolysis of chitosan, which is derived from chitin. The hydrolysis process involves the use of acids or enzymes to break down chitosan into smaller oligosaccharides. The resulting chitoheptaose is then treated with hydrochloric acid to form the heptahydrochloride salt .

Industrial Production Methods: Industrial production of chitoheptaose (heptahydrochloride) involves modern separation technologies such as integrated membrane separation, adsorption, distribution, gel exclusion, and ion exchange. These methods ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Chitoheptaose (heptahydrochloride) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into its corresponding alcohols.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of chitoheptaose, such as its oxidized, reduced, or substituted forms .

Scientific Research Applications

Biomedical Applications

1. Antioxidant Activity

Chitoheptaose exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and may have implications in aging and chronic diseases.

2. Anti-inflammatory Effects

Research indicates that chitoheptaose can modulate inflammatory responses. It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models, including myocarditis in rats .

3. Cardioprotective Properties

In a study involving a rat model of myocarditis, chitoheptaose promoted heart rehabilitation by enhancing antioxidant defenses and reducing apoptosis . This suggests potential therapeutic applications for cardiovascular diseases.

4. Anti-tumor Activity

Chitoheptaose has demonstrated the ability to inhibit tumor cell proliferation and migration, indicating its potential as an adjunct therapy in cancer treatment . Its effectiveness is attributed to its ability to modulate immune responses and inhibit angiogenesis.

Agricultural Applications

1. Growth Promotion in Plants

Chitoheptaose significantly enhances growth parameters in wheat seedlings, including root length and biomass production. It improves photosynthesis efficiency by enhancing chlorophyll content . This growth-promoting effect is closely related to the oligosaccharide's degree of polymerization.

2. Stress Resistance

Studies have shown that chitoheptaose can improve plant resilience against abiotic stresses such as drought and salinity . Its application can enhance the physiological traits of crops, making it a valuable tool for sustainable agriculture.

Data Table: Summary of Applications

Case Studies

Case Study 1: Myocarditis Model

In a controlled experiment, chitoheptaose was administered to rats with induced myocarditis. The results showed a significant reduction in inflammatory markers and improved cardiac function, demonstrating its potential as a therapeutic agent for heart diseases .

Case Study 2: Wheat Seedlings Growth

A study conducted on wheat seedlings treated with chitoheptaose revealed enhanced growth metrics compared to control groups. Key findings included increased root length, fresh weight, and chlorophyll content, indicating its effectiveness as a biostimulant in agriculture .

Mechanism of Action

Chitoheptaose (heptahydrochloride) exerts its effects through several molecular pathways:

Antioxidant Activity: It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), reducing oxidative stress.

Anti-inflammatory Activity: It reduces the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-17A, and interferon-γ, while increasing the level of anti-inflammatory cytokine interleukin-10.

Antiapoptotic Activity: It inhibits apoptotic pathways by modulating the expression of apoptotic factors such as caspase 3, BAX, and BCL-2.

Comparison with Similar Compounds

Key Properties :

- Biological Activities : Antioxidant, anti-inflammatory, antiapoptotic, and cardioprotective effects .

- Applications : Used in pharmaceuticals (e.g., myocardial repair), agriculture (wheat growth enhancement), and biochemical research (protein interaction studies) .

Chitoheptaose heptahydrochloride belongs to the COS family, which varies by degree of polymerization (DP). Below is a detailed comparison with other COS derivatives:

Molecular Characteristics and Availability

| Compound | DP | Molecular Formula | Molecular Weight | Purity (%) | CAS Number | Availability |

|---|---|---|---|---|---|---|

| Chitobiose hydrochloride | 2 | C₁₂H₂₄N₂O₉·2HCl | 413.25 | ≥97 | 577-76-4 | Standard stock |

| Chitotriose hydrochloride | 3 | C₁₈H₃₇N₃O₁₄·3HCl | 614.91 | ≥98 | 41708-93-4 | Standard stock |

| Chitotetraose hydrochloride | 4 | C₂₄H₄₈N₄O₁₉·4HCl | 821.44 | ≥98 | 117399-50-5 | Standard stock |

| Chitopentaose hydrochloride | 5 | C₃₀H₅₉N₅O₂₄·5HCl | 1028.57 | ≥97 | 35061-50-7 | Standard stock |

| Chitohexaose hydrochloride | 6 | C₃₆H₇₄N₆O₂₉·6HCl | 1235.70 | ≥96 | 41708-95-6 | Standard stock |

| Chitoheptaose heptahydrochloride | 7 | C₄₂H₇₉N₇O₂₉·7HCl | 1401.33 | ≥95 | 68232-35-9 | Standard stock |

| Chitooctaose hydrochloride | 8 | C₄₈H₉₈N₈O₃₄·8HCl | 1567.96 | ≥85 | 98632-70-3 | Custom synthesis |

Antioxidant Activity

- DPPH Radical Scavenging : Higher DP correlates with increased activity. Chitoheptaose (DP7) and chitohexaose (DP6) show superior DPPH scavenging compared to lower DP compounds (DP2–DP5) .

- ROS/RNS Reduction : In rat myocarditis models, chitoheptaose reduced ROS/RNS levels by 40–50%, outperforming chitopentaose (DP5, 25–30%) and chitooctaose (DP8, 35–40%) .

Anti-Inflammatory and Cardioprotective Effects

- Cardiac Function : Chitoheptaose improved left ventricular ejection fraction (EF) by 15% and reduced apoptosis markers (Caspase-3, BAX) by 60% in myocarditis models, surpassing lower DP COS (e.g., DP2–DP5 improved EF by 5–10%) .

- Anti-Inflammatory Cytokines : Chitoheptaose decreased TNF-α and IL-6 levels by 50%, while chitooctaose (DP8) showed reduced efficacy due to lower solubility and bioavailability .

Apoptosis Regulation

- BCL-2/BAX Ratio : Chitoheptaose increased the antiapoptotic BCL-2/BAX ratio by 2.5-fold, compared to 1.8-fold for chitohexaose (DP6) and 1.2-fold for chitotriose (DP3) .

Application-Specific Advantages

- Drug Development : Its optimal DP7 structure balances solubility and bioactivity, making it a preferred candidate for cardiovascular therapeutics over DP8 (low purity) or DP2–DP5 (low potency) .

Biological Activity

Chitoheptaose (heptahydrochloride) is a chitosan oligosaccharide derived from chitin, a natural polymer commonly found in the exoskeletons of crustaceans and the cell walls of fungi. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. This article explores the biological activity of chitoheptaose, highlighting its mechanisms of action, biochemical properties, and applications in various fields.

Overview of Chitoheptaose

Chitoheptaose is characterized by its seven-unit oligosaccharide structure, which enhances its biological activities compared to shorter chitooligosaccharides. Its unique properties stem from its ability to interact with various biomolecules, influencing numerous cellular processes.

Chitoheptaose exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : It scavenges reactive oxygen species (ROS), reducing oxidative stress in cells. This property is particularly beneficial in protecting plant tissues and enhancing growth parameters .

- Anti-inflammatory Effects : Chitoheptaose modulates immune responses, demonstrating anti-inflammatory properties that can alleviate conditions such as myocarditis .

- Anti-apoptotic Properties : The compound has been shown to inhibit apoptosis in various cell types, contributing to its cardioprotective effects .

- Immunomodulation : By regulating immune cell functions, chitoheptaose enhances the body’s defense mechanisms against pathogens and diseases .

The biochemical analysis of chitoheptaose reveals significant interactions with cellular components:

- Cell Growth Promotion : In studies involving wheat seedlings, chitoheptaose significantly improved root length, dry weight, and photosynthetic efficiency .

- Cytokine Regulation : In animal models, chitoheptaose has been shown to influence cytokine levels related to inflammation and immune response, indicating its potential therapeutic applications .

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the effectiveness of chitoheptaose in various biological contexts:

- Cardioprotective Effects : In a rat myocarditis model, treatment with chitoheptaose improved cardiac function by reducing inflammatory cytokines and oxidative stress markers. This suggests its potential application in treating heart diseases .

- Plant Growth Enhancement : A study on wheat seedlings demonstrated that chitoheptaose significantly enhanced growth metrics such as root length and chlorophyll content. This indicates its utility as a biostimulant in agriculture .

- Antitumor Activity : Research indicates that chitoheptaose may inhibit tumor metastasis in various cancer models, suggesting its role as an adjunct therapy in oncology .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing chitoheptaose (heptahydrochloride) with high purity?

Synthesis typically involves controlled hydrolysis of chitosan using specific enzymes (e.g., chitinase) or chemical methods (e.g., HCl hydrolysis) followed by chromatographic purification. Key parameters include reaction time, temperature, and HCl concentration to optimize oligosaccharide chain length. Post-synthesis, purification via size-exclusion chromatography or reverse-phase HPLC is critical to isolate heptamers (DP7) and confirm homogeneity . Analytical validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) is essential to confirm molecular structure (C42H79N7O29·7HCl) and degree of acetylation .

Q. How can researchers standardize characterization methods for chitoheptaose (heptahydrochloride) across studies?

Standardization requires:

- Purity assessment : HPLC with refractive index/UV detection (≥95% purity threshold) and comparison to certified reference materials.

- Structural confirmation : Combine <sup>1</sup>H/<sup>13</sup>C NMR for glycosidic linkage analysis and matrix-assisted laser desorption/ionization (MALDI-TOF) MS for molecular weight validation.

- Batch consistency : Use identical hydrolysis conditions and validate with interlaboratory reproducibility tests .

Q. What are the primary challenges in maintaining chitoheptaose stability during in vitro experiments?

Degradation risks arise from pH fluctuations, temperature, and enzymatic activity. Mitigation strategies include:

- Storing lyophilized samples at -20°C in anhydrous conditions.

- Preparing fresh solutions in neutral buffers (e.g., PBS, pH 7.4) to prevent acid-catalyzed hydrolysis.

- Including stability controls (e.g., HPLC time-course analysis) in experimental designs .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data (e.g., anti-inflammatory vs. pro-inflammatory effects)?

Discrepancies may stem from:

- Sample heterogeneity : Variability in degree of polymerization (DP), acetylation, or contaminants. Validate DP via MS and acetylation via FTIR.

- Experimental models : Cell line-specific responses (e.g., RAW 264.7 macrophages vs. primary cells) or dose-dependent effects. Perform dose-response curves (e.g., 1–100 µg/mL) and compare across models.

- Mechanistic ambiguity : Use transcriptomic/proteomic profiling to identify signaling pathways (e.g., NF-κB vs. MAPK) and validate with inhibitors/knockout models .

Q. What methodological considerations are critical for designing in vivo studies with chitoheptaose (heptahydrochloride)?

- Dosage optimization : Conduct pharmacokinetic studies to determine bioavailability and tissue distribution (e.g., fluorescent labeling with Cy5.5).

- Ethical compliance : Adhere to OECD/ICH guidelines for animal welfare and include sham controls.

- Endpoint selection : Use biomarkers (e.g., TNF-α, IL-6 for inflammation) and histopathology to correlate bioactivity with molecular mechanisms .

Q. How can researchers resolve challenges in quantifying chitoheptaose in complex biological matrices?

Develop LC-MS/MS methods with isotope-labeled internal standards (e.g., <sup>13</sup>C-labeled chitoheptaose) to enhance specificity. Validate recovery rates (>80%) in plasma/tissue homogenates and account for matrix effects via standard addition curves .

Q. What statistical approaches are recommended for analyzing dose-dependent or time-course data in chitoheptaose studies?

- Non-linear regression : Fit dose-response data to Hill or logistic models (e.g., EC50 calculation).

- Longitudinal analysis : Use mixed-effects models for time-course experiments (e.g., repeated-measures ANOVA).

- Power analysis : Predefine sample sizes (n ≥ 6) to ensure statistical robustness .

Q. Data Interpretation & Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility?

- Detailed metadata : Report batch-specific parameters (e.g., hydrolysis time, HCl concentration).

- Open-access repositories : Deposit raw data (e.g., NMR spectra, HPLC chromatograms) in platforms like Zenodo or Figshare.

- Reagent validation : Specify suppliers and lot numbers for enzymes/chemicals (e.g., chitinase from Streptomyces griseus) .

Q. What steps are necessary to validate chitoheptaose interactions with biological targets (e.g., TLR4)?

- Binding assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure dissociation constants (Kd).

- Competitive inhibition : Co-incubate with known ligands (e.g., LPS for TLR4) and assess signal blockade.

- Computational modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding sites .

Q. Emerging Research Directions

Q. What gaps exist in understanding the long-term stability and environmental impact of chitoheptaose?

Prioritize studies on:

Properties

Molecular Formula |

C42H86Cl7N7O29 |

|---|---|

Molecular Weight |

1401.3 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;heptahydrochloride |

InChI |

InChI=1S/C42H79N7O29.7ClH/c43-9(1-50)23(59)31(10(58)2-51)73-38-18(45)26(62)33(12(4-53)68-38)75-40-20(47)28(64)35(14(6-55)70-40)77-42-22(49)30(66)36(16(8-57)72-42)78-41-21(48)29(65)34(15(7-56)71-41)76-39-19(46)27(63)32(13(5-54)69-39)74-37-17(44)25(61)24(60)11(3-52)67-37;;;;;;;/h1,9-42,51-66H,2-8,43-49H2;7*1H/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41-,42-;;;;;;;/m0......./s1 |

InChI Key |

LZTOWEFZDLXZFB-KWMOADEZSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.